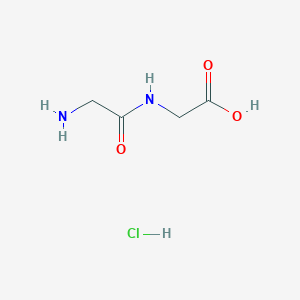

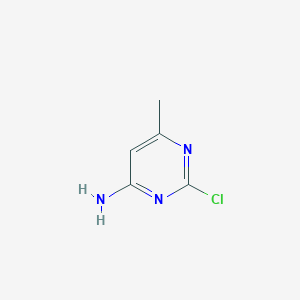

1-(4-Nitrophenyl)pyrrolidin-2-one

Descripción general

Descripción

Synthesis Analysis 1-(4-Nitrophenyl)pyrrolidin-2-one and its derivatives have attracted significant interest due to their valuable biological activities, leading to the development of various synthetic methods. The synthesis of related compounds often involves multi-component reactions, highlighting the diverse synthetic strategies employed to access this class of compounds. For instance, the synthesis of pyrrolidine-2,3-dione derivatives from related compounds has been achieved through three-component reactions and further reactions with aliphatic amines, demonstrating the synthetic accessibility of these compounds (Nguyen & Vo Viet Dai, 2023).

Molecular Structure Analysis The molecular structure of 1-(4-Nitrophenyl)pyrrolidin-2-one derivatives has been extensively studied, revealing intricate details about their conformation and interactions. X-ray analysis and spectroscopic methods, such as NMR, have provided insight into their crystalline structures, functional groups, and electronic properties. For example, the crystal structure and spectroscopic characterization of a derivative demonstrated important interactions and the influence of substituents on the molecule's properties (Moreno-Fuquen, Arango-Daraviña, & Kennedy, 2021).

Chemical Reactions and Properties 1-(4-Nitrophenyl)pyrrolidin-2-one undergoes various chemical reactions, illustrating its reactivity and the influence of the nitro group. Condensation reactions with aromatic aldehydes and the reactivity towards alcohols have been investigated, showcasing its versatility in forming a range of compounds with potential applications in material science and pharmaceuticals (Sibiryakova, Muzychenko, Kosulina, & Pushkareva, 2006).

Physical Properties Analysis The physical properties of 1-(4-Nitrophenyl)pyrrolidin-2-one derivatives, such as solubility, crystallinity, and thermal stability, have been characterized, providing valuable information for their application in various fields. The growth and characterization of single crystals of these compounds reveal their highly crystalline nature and thermal properties, which are crucial for their use in material science and as intermediates in organic synthesis (Nirosha, Kalainathan, & Aravindan, 2015).

Chemical Properties Analysis The chemical properties, including reactivity patterns and interaction with different reagents, highlight the versatility of 1-(4-Nitrophenyl)pyrrolidin-2-one derivatives. Studies on their radical addition reactions and multicomponent coupling reactions underline the potential of these compounds in synthetic chemistry, offering pathways to a variety of functionalized pyrroles and related heterocycles (Burlaka, Muzychenko, Glukhovtsev, Nikishin, Kul'nevich, Pushkareva, & Zimina, 1998).

Aplicaciones Científicas De Investigación

-

Scientific Field: Medicinal Chemistry

- Pyrrolidin-2-ones, including 1-(4-Nitrophenyl)pyrrolidin-2-one, are widely used in medicinal chemistry . They serve as versatile scaffolds for the development of biologically active compounds .

- They are used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .

- Pyrrolidin-2-ones have been used to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

-

Scientific Field: Drug Discovery

- Pyrrolidin-2-ones are used in drug discovery, particularly in the development of inhibitors of histone deacetylases 5 and 6, cannabinoid receptor 1 (CB1), cyclin-dependent kinase CDK 2, tankyrase, etc .

- The design of new molecules often starts by studying the binding conformation of existing potent compounds .

-

Scientific Field: Organic Synthesis

- Pyrrolidin-2-ones are used in organic synthesis, particularly in the synthesis of 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes and anilines/benzylamines .

- This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .

- The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz [g]indolizidine derivatives .

-

Scientific Field: Antimicrobial Research

- Pyrrolidin-2-ones, including 1-(4-Nitrophenyl)pyrrolidin-2-one, have been found to exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotoxic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .

- These compounds can be used for the future development of novel compounds active against different infections and diseases .

-

Scientific Field: Neurological Research

- Pyrrolidin-2-ones are used in the development of treatments for neurological conditions .

- For example, Beta-secretase 1 (BACE1) is the enzyme responsible for the proteolytic processing of the amyloid precursor protein (APP), which leads to the generation of amyloid-β (Aβ) peptides .

- Pyrrolidin-2-ones have been used in the synthesis of inhibitors of BACE1, potentially offering a therapeutic approach for Alzheimer’s disease .

-

Scientific Field: Cancer Research

- Pyrrolidin-2-ones are used in cancer research, particularly in the development of novel anticancer agents .

- The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .

- These compounds have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives, which have shown anticancer activity .

-

Scientific Field: Endocrinology

- Pyrrolidine derivatives, including 1-(4-Nitrophenyl)pyrrolidin-2-one, have been used in the development of selective androgen receptor modulators (SARMs) .

- The design of new molecules often starts by studying the binding conformation of existing potent compounds .

- These compounds can be used to modify the pharmacokinetic profile of drug candidates .

-

Scientific Field: Pharmacology

- Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .

- These compounds exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotoxic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .

- Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .

-

Scientific Field: Synthetic Chemistry

- Pyrrolidin-2-ones are used in synthetic chemistry, particularly in the synthesis of 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes and anilines/benzylamines .

- This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .

- The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz [g]indolizidine derivatives .

Direcciones Futuras

The future directions in the research of 1-(4-Nitrophenyl)pyrrolidin-2-one could involve the design of new pyrrolidine compounds with different biological profiles . The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology .

Propiedades

IUPAC Name |

1-(4-nitrophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-10-2-1-7-11(10)8-3-5-9(6-4-8)12(14)15/h3-6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYMDBUHBOEDTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70305852 | |

| Record name | 1-(4-nitrophenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Nitrophenyl)pyrrolidin-2-one | |

CAS RN |

13691-26-4 | |

| Record name | 13691-26-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-nitrophenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B76453.png)

![2-Isopropylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B76455.png)